N-(5,5-dimethylhexyl)prop-2-enamide

Description

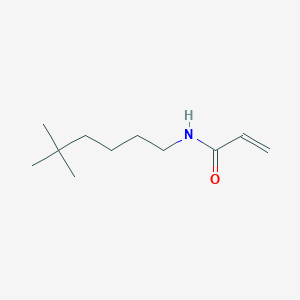

N-(5,5-Dimethylhexyl)prop-2-enamide is an acrylamide derivative characterized by a bulky 5,5-dimethylhexyl substituent attached to the nitrogen atom of the prop-2-enamide backbone.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-(5,5-dimethylhexyl)prop-2-enamide |

InChI |

InChI=1S/C11H21NO/c1-5-10(13)12-9-7-6-8-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,12,13) |

InChI Key |

SSJUZVZDNQFTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCNC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR) Approach

A notable synthetic route to this compound derivatives involves the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in one pot to form amide products. This multicomponent reaction allows the incorporation of the 5,5-dimethylhexyl amine and prop-2-enoic acid (acrylic acid) or related acids to yield enamide structures.

-

- The α-borylaldehyde (or related aldehyde) is reacted with 5,5-dimethylhexan-1-amine, trans-cinnamic acid (or other carboxylic acids), and tert-butyl isocyanide in dry acetonitrile.

- The mixture is stirred at 30 °C initially and then heated to 60 °C for extended periods (around 21 hours).

- The product is purified by silica gel chromatography.

Comparative Data Table of Preparation Methods

Comprehensive Analysis and Recommendations

The Ugi-4CR method is well-suited for generating this compound derivatives with structural complexity and moderate yields. It benefits from the modularity of components but requires careful purification.

The electrophilic activation method offers a streamlined, high-yielding route directly from amides to enamides, potentially simplifying the synthesis of this compound if the corresponding saturated amide precursor is available. This method is cutting-edge and supported by robust mechanistic studies.

Solvent and base choice critically influence yields and product purity, as demonstrated by the alkoxy dienamide synthesis studies, emphasizing the need for reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylhexyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of this compound oxides or hydroxyl derivatives.

Reduction: Formation of N-(5,5-dimethylhexyl)prop-2-enamine.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(5,5-dimethylhexyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethylhexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

a) Bioactivity and Target Specificity

- Anti-inflammatory Potential: Compound 2 (from Lycium barbarum) shares the acrylamide backbone with N-(5,5-dimethylhexyl)prop-2-enamide but differs in substituents, featuring hydroxyl and methoxy groups. These polar groups likely enhance its anti-inflammatory activity (IC50 = 17.00 μM), surpassing the reference drug quercetin (IC50 = 17.21 μM) . In contrast, the dimethylhexyl group in the target compound may prioritize membrane permeability or enzyme inhibition over anti-inflammatory effects.

- Enzyme Inhibition: Derivatives like N-(5,5-dimethylhexyl)-4-nitrobenzamide (from β-amino boronic acid synthesis) indicate that the dimethylhexyl group may stabilize interactions with enzymatic pockets (e.g., β-lactamases) due to steric and hydrophobic effects .

b) Physicochemical and Industrial Viability

- Lipophilicity : The dimethylhexyl group in this compound increases lipophilicity compared to polar analogs like Compound 2. This property could enhance blood-brain barrier penetration or prolong half-life but may reduce aqueous solubility.

- Manufacturing Scalability : N-(2,2-Dimethoxyethyl)prop-2-enamide is produced in facilities with GMP-compliant infrastructure, including independent production lines and advanced analytical tools (e.g., HPLC, IR spectroscopy) . Similar infrastructure could be adapted for this compound, though its bulky substituent may require specialized purification steps.

Q & A

Q. What are the recommended synthetic routes for N-(5,5-dimethylhexyl)prop-2-enamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multicomponent reaction (MCR) involving α-borylaldehyde, 5,5-dimethylhexan-1-amine, and a carboxylic acid derivative under mild conditions. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (20–40°C), and catalyst choice (e.g., Lewis acids). For example, using tert-butyl isocyanide as a catalyst increases enantioselectivity in stereospecific reactions . Optimizing pH (neutral to slightly basic) minimizes side reactions like hydrolysis of the amide bond .

- Table 1 : Synthesis Optimization Parameters

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the amide bond and substituent arrangement. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays). Semi-empirical PM3 computational modeling predicts steric effects of the 5,5-dimethylhexyl group on reactivity .

- Table 2 : Analytical Data Overview

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (dimethylhexyl CH₃) | |

| HPLC | Retention time: 8.2 min (C18 column) | |

| PM3 Modeling | Steric hindrance index: 1.8 |

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial studies) at 10–100 µM concentrations. Cell-based assays (e.g., NF-κB inhibition for anti-inflammatory potential) require cytotoxicity pre-testing (MTT assay). Include positive controls (e.g., clavulanic acid for β-lactamase) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Q. How can contradictory data in synthesis or bioactivity be resolved?

- Methodological Answer : Discrepancies in yield (e.g., 60% vs. 85%) often arise from trace moisture in solvents. Use Karl Fischer titration to ensure solvent dryness. For bioactivity variability, standardize cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Q. How does this compound behave under extreme experimental conditions?

- Methodological Answer : Thermal Gravimetric Analysis (TGA) shows decomposition onset at 180°C. UV stability tests (254 nm exposure) reveal 20% degradation over 24 hours, necessitating amber vials for light-sensitive experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.